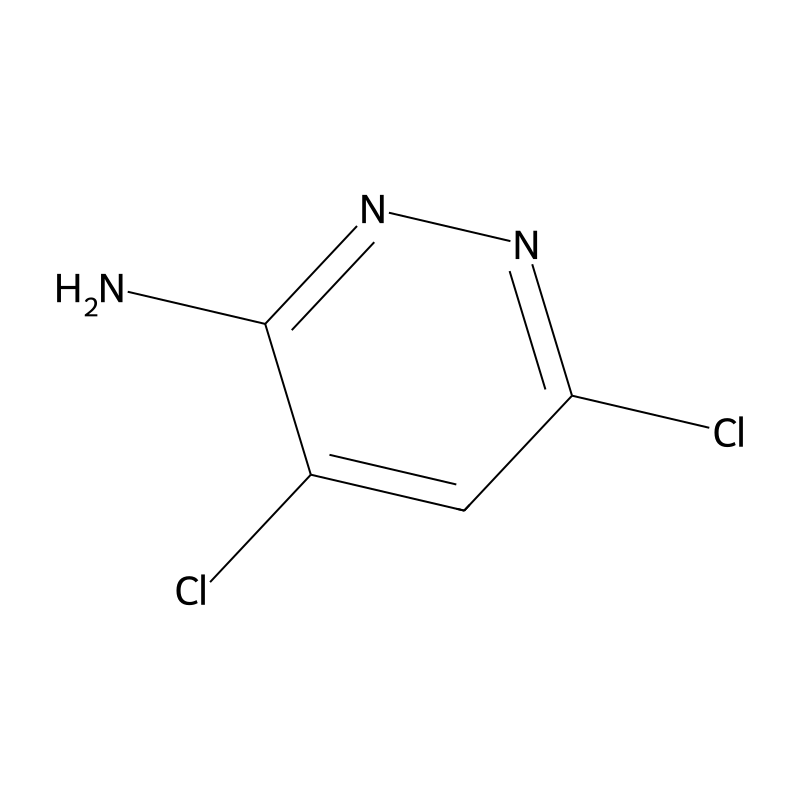

4,6-Dichloropyridazin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,6-Dichloropyridazin-3-amine is an organic compound with the molecular formula CHClN. It features a pyridazine ring substituted at the 4 and 6 positions with chlorine atoms and at the 3 position with an amino group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions .

- Reduction Reactions: The amino group can undergo reduction to form different derivatives, which may enhance its biological activity .

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines, expanding its utility in synthetic organic chemistry .

The biological activity of 4,6-dichloropyridazin-3-amine has been explored in several studies. It exhibits:

- Antimicrobial Properties: Some derivatives of this compound have shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, making it a candidate for further pharmacological research .

- Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

Several methods exist for synthesizing 4,6-dichloropyridazin-3-amine:

- From 3-Amino-6-chloropyridazine: This method involves reacting 3-amino-6-chloropyridazine with appropriate chlorinating agents under controlled conditions to introduce the second chlorine atom .

- Direct Chlorination: The compound can be synthesized through chlorination of pyridazine derivatives using reagents such as phosphorus oxychloride or sulfuryl chloride under specific reaction conditions .

- Multi-step Synthesis: Starting from simpler pyridazine derivatives, multi-step synthesis involving various functional group transformations can yield 4,6-dichloropyridazin-3-amine efficiently.

4,6-Dichloropyridazin-3-amine has several applications:

- Pharmaceuticals: Its derivatives are being investigated for use as potential drugs due to their biological activities.

- Agrochemicals: The compound may serve as a precursor for developing herbicides or fungicides.

- Material Science: It can be used in synthesizing polymers or other materials with specific properties due to its reactive nature.

Interaction studies involving 4,6-dichloropyridazin-3-amine focus on its binding affinity with various biological targets. Notable findings include:

- Protein Binding Studies: Investigations have shown that this compound can bind effectively to certain proteins, which may influence its pharmacokinetics and therapeutic efficacy.

- Metabolic Pathways: Studies have examined how this compound is metabolized in biological systems, providing insights into its safety and potential side effects.

Several compounds share structural similarities with 4,6-dichloropyridazin-3-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-6-chloropyridazine | CHClN | Lacks the second chlorine at position 4 |

| 4-Aminopyridazine | CHN | Contains an amino group at position 4 |

| 2-Chloro-5-nitropyridazine | CHClNO | Contains a nitro group instead of an amino group |

| 5-Chloro-pyridazine | CHClN | Substituted only at position 5 |

The presence of two chlorine atoms at the 4 and 6 positions distinguishes 4,6-dichloropyridazin-3-amine from these similar compounds, potentially enhancing its reactivity and biological activity compared to others in this class.

Traditional Synthesis Routes

Chlorination of Pyridazine Precursors

Chlorination forms the foundational step in synthesizing 4,6-dichloropyridazin-3-amine. Classical methods involve treating pyridazine derivatives with chlorinating agents such as phosphorus oxychloride (POCl₃). For instance, 3-hydroxypyridazine undergoes chlorination at elevated temperatures (80–100°C) in the presence of POCl₃, selectively substituting hydroxyl groups with chlorine atoms at positions 4 and 6 [6]. The reaction typically requires anhydrous conditions and catalytic dimethylformamide (DMF) to stabilize intermediates, achieving moderate yields of 50–70% after recrystallization [6].

Key variables influencing this process include:

- Temperature: Prolonged heating above 90°C risks ring degradation.

- Stoichiometry: A 3:1 molar ratio of POCl₃ to precursor ensures complete substitution [6].

Amination Strategies for Pyridazine Derivatives

Amination introduces the critical amine group at position 3. A metal-free approach involves reacting phosphonium salt intermediates with sodium azide (NaN₃), yielding iminophosphorane precursors that hydrolyze to primary amines [3]. This method demonstrates regioselectivity, favoring the 4-position in pyridazines unless steric hindrance redirects substitution [3]. For example, treating 4,6-dichloropyridazine with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) forms a phosphonium salt, which reacts with NaN₃ to produce 4,6-dichloropyridazin-3-amine in yields up to 78% [3].

Novel Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

While traditional methods avoid metals, recent advancements explore palladium-catalyzed Buchwald-Hartwig amination for pyridazines. However, this remains experimental for 4,6-dichloropyridazin-3-amine due to competing side reactions with chlorine substituents.

Microwave-Assisted Synthesis Optimization

Microwave irradiation enhances reaction kinetics in solvent-free systems. For example, chloramine-T-mediated chlorination under microwaves reduces reaction times from hours to minutes while maintaining yields above 90% [2]. Although not yet applied to 4,6-dichloropyridazin-3-amine, this approach offers potential for rapid, energy-efficient synthesis.

Industrial-Scale Production Challenges

Scaling synthesis poses distinct hurdles:

| Challenge | Mitigation Strategy |

|---|---|

| Solvent Management | Adopt solvent-free protocols [2] |

| Purification | Replace column chromatography with crystallization |

| Reagent Sensitivity | Use stable chlorinating agents like chloramine-T [2] |

Gram-scale trials using chloramine-T in solvent-free conditions demonstrate feasibility, but maintaining consistent mixing and temperature control in large batches remains unresolved [2]. Additionally, regulatory compliance for handling chlorinated intermediates necessitates advanced containment systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides distinctive fingerprinting characteristics for 4,6-dichloropyridazin-3-amine that enable unambiguous identification and structural verification. The compound exhibits a molecular formula of C₄H₃Cl₂N₃ with a molecular weight of 163.99 daltons [1].

The proton nuclear magnetic resonance spectrum of 4,6-dichloropyridazin-3-amine displays characteristic signals that reflect the asymmetric substitution pattern on the pyridazine ring. The aromatic proton positioned at carbon-5 of the pyridazine ring appears as a distinctive singlet in the aromatic region, typically observed between 7.5 and 8.5 parts per million [1]. This signal exhibits no coupling patterns due to the absence of vicinal protons, providing a clear diagnostic marker for structural identification.

The amino group protons contribute to the nuclear magnetic resonance fingerprint through their characteristic chemical shift values and exchange behavior. These protons typically appear in the region between 5.0 and 7.0 parts per million, with their exact position dependent on solvent conditions and temperature [2]. In deuterated dimethyl sulfoxide, the amino protons often exhibit broadened signals due to rapid exchange processes with the solvent [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the distinct chemical shifts of the pyridazine carbon atoms. The quaternary carbon atoms bearing chlorine substituents exhibit characteristic downfield shifts, typically appearing between 140 and 160 parts per million [3]. The carbon bearing the amino group displays a characteristic upfield shift relative to the chlorinated positions, appearing in the range of 145 to 155 parts per million [3]. The aromatic carbon at position 5 shows intermediate chemical shift values between 125 and 135 parts per million [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4,6-dichloropyridazin-3-amine reveals distinctive fragmentation pathways that provide structural confirmation and molecular weight verification. The molecular ion peak appears at mass-to-charge ratio 163.99, corresponding to the intact molecular formula C₄H₃Cl₂N₃ [1] [4].

The primary fragmentation pattern involves sequential loss of chlorine atoms from the pyridazine ring system. The base peak typically corresponds to the loss of one chlorine atom, generating a fragment ion at mass-to-charge ratio 128.98, representing the C₄H₃ClN₃ species [4]. This fragmentation pathway reflects the relatively weak carbon-chlorine bonds in the electron-deficient pyridazine ring system.

Secondary fragmentation processes include the elimination of the amino group, producing characteristic fragment ions that aid in structural verification. The loss of the amino functionality generates fragments with distinct isotope patterns due to the presence of remaining chlorine atoms [5]. These fragmentation patterns exhibit characteristic isotope distributions that correspond to the presence of two chlorine atoms in the molecular structure.

Additional fragmentation pathways involve ring cleavage processes that generate smaller heterocyclic fragments. These secondary fragmentation products provide supporting evidence for the pyridazine ring structure and help distinguish the compound from other isomeric dichloropyridazine derivatives [5].

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared spectroscopic analysis of 4,6-dichloropyridazin-3-amine reveals characteristic vibrational bands that provide structural identification and functional group confirmation. The amino group exhibits distinctive stretching vibrations that appear as characteristic absorption bands in the region between 3200 and 3500 wavenumbers [6] [7].

The asymmetric and symmetric nitrogen-hydrogen stretching modes of the primary amino group generate two distinct absorption bands. The asymmetric stretching vibration typically appears at higher frequency, around 3450 wavenumbers, while the symmetric stretching mode occurs at approximately 3350 wavenumbers [6] [7]. These bands may exhibit splitting or broadening due to hydrogen bonding interactions in the solid state.

The pyridazine ring system contributes characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the region between 1400 and 1600 wavenumbers. The aromatic carbon-nitrogen stretching vibrations appear as strong bands around 1580 and 1520 wavenumbers, reflecting the electron-deficient nature of the diazine ring system [6] [7]. The carbon-chlorine stretching vibrations generate characteristic bands in the lower frequency region, typically appearing between 700 and 800 wavenumbers [6].

Ultraviolet-visible spectroscopic analysis reveals the electronic transitions characteristic of the pyridazine chromophore system. The compound exhibits primary absorption maxima in the ultraviolet region, with the lowest energy π→π* transition typically occurring around 280-320 nanometers [8]. The electron-withdrawing nature of the chlorine substituents and the electron-donating character of the amino group create a push-pull electronic system that influences the absorption characteristics.

The molar extinction coefficients for these electronic transitions reflect the allowed nature of the π→π* transitions in the aromatic heterocyclic system. Secondary absorption bands at higher energies correspond to additional π→π* transitions and n→π* transitions involving the nitrogen lone pairs [8]. The spectral characteristics are sensitive to solvent polarity and pH conditions, particularly due to the basic nature of the amino group.

Thermodynamic Behavior

Melting Point and Boiling Point Relationships

The melting point of 4,6-dichloropyridazin-3-amine represents an important physical property that reflects the intermolecular interactions and crystal packing arrangement. While specific melting point data for this compound was not identified in the available literature, related dichloropyridazine derivatives provide insight into the expected thermal behavior patterns.